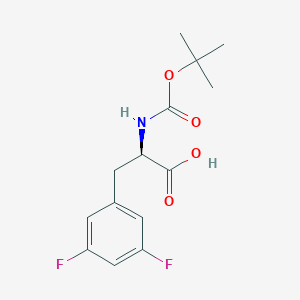

Boc-3,5-difluoro-D-phenylalanine

Vue d'ensemble

Description

Boc-3,5-difluoro-D-phenylalanine is a useful research compound. Its molecular formula is C14H17F2NO4 and its molecular weight is 301.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that phenylalanine derivatives can interact with various proteins and enzymes, influencing their function .

Mode of Action

It’s known that phenylalanine derivatives can interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

Phenylalanine derivatives can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

It’s known that the compound has a molecular weight of 20117 g/mol , and its solubility and other properties can impact its bioavailability .

Result of Action

It’s known that phenylalanine derivatives can have various effects depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BOC-D-3,5-DIFLUOROPHENYLALANINE. For instance, the compound should be stored at 2-8 °C . Other factors such as pH, presence of other compounds, and specific conditions of the biological environment can also influence its action .

Analyse Biochimique

Biochemical Properties

It is known that the compound can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks .

Cellular Effects

It is known that the compound can prevent exercise-induced muscle damage .

Molecular Mechanism

It is known that the compound can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks .

Temporal Effects in Laboratory Settings

It is known that the compound has a high GI absorption and is BBB permeant .

Activité Biologique

Boc-3,5-difluoro-D-phenylalanine (Boc-3,5-difF-D-Phe) is a synthetic amino acid derivative characterized by the introduction of two fluorine atoms at the 3rd and 5th positions of the phenyl ring. This modification enhances its biological activity and stability compared to unmodified phenylalanine derivatives. This article explores the biological activity of Boc-3,5-difF-D-Phe, focusing on its mechanisms of action, biochemical pathways, and potential applications in drug design and development.

- Molecular Formula : C14H17F2NO4

- Molecular Weight : 301.3 g/mol

- CAS Number : 205445-53-0

The presence of fluorine atoms increases the molecule's resistance to enzymatic degradation, enhancing its stability and bioavailability in biological systems.

Target Interactions

Boc-3,5-difF-D-Phe interacts with various proteins through hydrogen bonding and hydrophobic interactions. Molecular dynamics simulations indicate stable binding with target proteins, suggesting its utility in drug design. Notable interactions include:

- Hydrogen Bonds : Engages with residues such as Asn57 and Lys70.

- Hydrophobic Interactions : Forms bonds with Leu56 and Ile73.

Biochemical Pathways

The compound influences several biochemical pathways, including:

- Protein Synthesis : Acts as an intermediate in peptide synthesis via solid-phase peptide synthesis (SPPS).

- Hormonal Secretion : Can influence the secretion of anabolic hormones, providing fuel during exercise and enhancing mental performance during stress-related tasks .

Biological Activity

Boc-3,5-difF-D-Phe has demonstrated various biological activities:

- Pharmaceutical Applications :

- Proteomics Research :

- Cellular Effects :

Study on HIV Capsid Inhibition

A study investigated Boc-3,5-difF-D-Phe's role as an inhibitor of the HIV capsid protein. The research highlighted its structural importance in maintaining antiviral activity. The compound's unique fluorination pattern was found to enhance binding affinity to the target protein compared to non-fluorinated analogs .

Molecular Dynamics Simulations

Molecular dynamics simulations were conducted to assess the binding stability of Boc-3,5-difF-D-Phe with target proteins. Results indicated that the compound maintains stable interactions over time, reinforcing its potential for therapeutic applications in drug design .

Comparative Analysis

The following table summarizes this compound alongside structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Boc-3,4-dichloro-D-phenylalanine | Chlorine substituents at 3 and 4 | Different halogenation pattern affects reactivity |

| Boc-L-phenylalanine | No fluorination | Essential amino acid without modifications |

| Boc-3-fluoro-D-phenylalanine | Single fluorine at position 3 | Less steric hindrance compared to difluorinated variant |

| Boc-DL-phenylalanine | Non-selective chirality | Mixture of D and L forms |

This compound stands out due to its specific fluorination pattern that enhances biological activity and stability compared to these similar compounds .

Propriétés

IUPAC Name |

(2R)-3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBNUDVCRKSYDG-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427321 | |

| Record name | Boc-3,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205445-53-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-difluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-3,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.